Ethyl indoline-4-carboxylate
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Overview
Description
Ethyl indoline-4-carboxylate is an organic compound belonging to the indoline family, which is a subset of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities this compound is characterized by an indoline ring system fused with an ethyl ester group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl indoline-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization and esterification.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes can be employed to facilitate the cyclization and esterification reactions. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl indoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl indoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl indoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The indoline ring system can interact with biological receptors, enzymes, and other macromolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
Indoline-2-carboxylate: Differing position of the carboxylate group.
Ethyl indole-3-carboxylate: Similar ester group but different position on the indole ring.
Uniqueness: Ethyl indoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group at the fourth position of the indoline ring makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEZHFXSLFVFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCNC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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